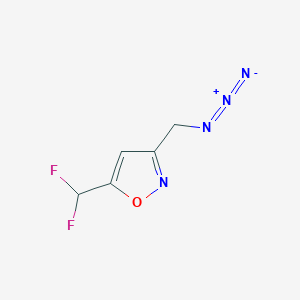

3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves introducing the azidomethyl and difluoromethyl moieties onto the oxazole ring. Several synthetic routes have been explored, including metal-catalyzed processes and radical-based methods . For instance, Difluoromethyl azide (CHF₂N₃) dissolved in DME (dimethoxyethane) serves as a convenient source of the difluoromethyl group . The exact synthetic pathway may vary depending on the desired regioisomer and functional group compatibility.

科学的研究の応用

Synthesis and Chemical Reactivity

- A three-step protocol was developed for producing azido oxazoles, showing the potential of 3-(azidomethyl)-5-(difluoromethyl)-1,2-oxazole in continuous-flow processes. This method demonstrates the reactivity of these compounds in nucleophilic displacement reactions, highlighting their versatility as building blocks in chemical synthesis (Rossa et al., 2018).

Catalysis and Coordination Chemistry

- Oxazoles, including derivatives like this compound, are utilized in transition metal-catalyzed asymmetric organic syntheses. Their structural characteristics enable versatile ligand design and modulation of chiral centers, crucial for coordination chemistry applications (Gómez et al., 1999).

Therapeutic Potential and Bioactivity

- Oxazole derivatives exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. This suggests potential medical and pharmaceutical applications for this compound (Joshi et al., 2017).

Material Science Applications

- Oxazole compounds, including this compound, are used in various applications ranging from organic light-emitting diodes to nonlinear optical materials. Their unique structural and electro-optical properties make them suitable for these advanced applications (Irfan et al., 2018).

作用機序

Target of Action

Azido groups and difluoromethyl groups are known to interact with various biological targets

Mode of Action

Compounds containing azido groups have been used in dna sequencing by synthesis (sbs), where the azido group serves as a label for sbs . The azido group has an intense, narrow, and unique Raman shift, which can be monitored to determine the DNA sequence . Difluoromethyl groups, on the other hand, are important in functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .

Biochemical Pathways

The azido group has been used in dna sequencing, suggesting that it may interact with the dna synthesis pathway . Difluoromethylation is also known to be important in functionalizing diverse fluorine-containing heterocycles .

Result of Action

The use of azido groups in dna sequencing suggests that this compound may have an effect on dna synthesis .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

特性

IUPAC Name |

3-(azidomethyl)-5-(difluoromethyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N4O/c6-5(7)4-1-3(10-12-4)2-9-11-8/h1,5H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEFHSMVPWJENU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1CN=[N+]=[N-])C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chloro-6-fluorophenyl)-5-methyl-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1,2-oxazole-4-carboxamide](/img/structure/B2466731.png)

![N-(oxolan-2-ylmethyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2466732.png)

![8-(3-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2466736.png)

![N-(2-(diethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2466740.png)

![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2466742.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(4-bromothiophen-2-yl)methanone](/img/structure/B2466745.png)

![5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2466747.png)